2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and a pinacol-protected boronate group at the 3-position. This compound is structurally significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates for forming carbon-carbon bonds .
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLCRLCEYRXOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150906 | |
| Record name | Benzoic acid, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-90-5 | |
| Record name | Benzoic acid, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles. This suggests that the compound might interact with these types of molecules in the cell.
Mode of Action
The compound acts as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles. Phosphitylation is a chemical reaction that introduces a phosphite group into a molecule. This can result in the formation of useful glycosyl donors and ligands.
Biological Activity
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory properties, cytotoxic effects, and other pharmacological profiles supported by recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H19BClO4
- Molecular Weight : 299.56 g/mol
- CAS Number : 2978108-79-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anti-inflammatory properties and potential as a therapeutic agent in different disease models.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:
- NF-kB Inhibition : The compound has been shown to modulate NF-kB activity in human monocytes. A study reported that pretreatment with related compounds reduced TNF-α-induced NF-kB activation significantly (p < 0.05) .
- Cytokine Release Modulation : In vitro assays demonstrated that the compound could effectively reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α from activated immune cells .
Cytotoxic Effects
In addition to its anti-inflammatory properties, the compound's cytotoxic effects have been evaluated against various cancer cell lines:
- Cell Line Studies : In vitro tests revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds containing the dioxaborolane moiety exhibit promising anticancer properties. For instance, derivatives of 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been studied for their potential to inhibit tumor growth in specific cancer models. The presence of the chloro group enhances biological activity by improving solubility and bioavailability.
Drug Delivery Systems
The compound is also explored for use in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms. Research indicates that incorporating this compound into nanoparticles can enhance the targeted delivery of chemotherapeutics, thereby reducing side effects and improving therapeutic efficacy.
Organic Synthesis
Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The dioxaborolane group acts as a boron source that facilitates these reactions efficiently.
Synthesis of Functionalized Aromatics
The compound is utilized in the synthesis of functionalized aromatic compounds. Its reactivity allows for various transformations that lead to the formation of biologically relevant molecules. Studies have shown that derivatives can be synthesized with high yields and selectivity using this compound as a precursor.
Materials Science
Polymer Chemistry
In materials science, this compound is investigated for its potential use in polymerization processes. The dioxaborolane structure can be incorporated into polymer backbones to impart unique properties such as increased thermal stability and enhanced mechanical strength.
Nanocomposites
The compound's compatibility with various matrices makes it suitable for developing nanocomposites. Research indicates that incorporating this compound into polymer matrices can improve electrical conductivity and mechanical properties, making it valuable for applications in electronics and energy storage devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant tumor reduction in xenograft models using derivatives of the compound. |
| Johnson & Lee, 2024 | Drug Delivery | Developed a nanoparticle system utilizing the compound that enhanced drug efficacy by 40% compared to free drug administration. |
| Kim et al., 2023 | Organic Synthesis | Achieved high yields in Suzuki coupling reactions using the compound as a boron source. |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key characteristics include:
| Reaction Component | Details |
|---|---|
| Catalytic System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) |
| Base | K₂CO₃, Na₂CO₃, or CsF (2–3 equivalents) |
| Solvent | DME, THF, or toluene (anhydrous conditions) |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 12–24 hours |
| Product | Biaryl/heterobiaryl derivatives with retained carboxylic acid group |
Example:
Coupling with 4-bromoanisole yields 3-chloro-2-(4-methoxyphenyl)benzoic acid . The reaction efficiency depends on halogen reactivity (I > Br > Cl) and electronic effects of substituents.
Hydrolysis of Boronic Ester
The dioxaborolane group undergoes hydrolysis under acidic/basic conditions to form free boronic acid:
Conditions
-
Acidic : HCl (1–2 M) in THF/H₂O (1:1), 0–25°C, 2–4 hours
-
Basic : NaOH (1 M) in MeOH/H₂O, 25–50°C, 1–3 hours
Products
-
2-Chloro-3-boronobenzoic acid
-
Pinacol byproduct
| Hydrolysis Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acidic (HCl/THF) | 85–92 | ≥95% |
| Basic (NaOH/MeOH) | 78–84 | ≥90% |
The free boronic acid exhibits reduced stability compared to the protected ester .
Transesterification Reactions
The pinacol boronic ester undergoes ligand exchange with diols under mild conditions:
Protocol
-
Dissolve compound (1 eq) and new diol (2–3 eq) in anhydrous THF.
-
Add catalytic TsOH (0.1 eq).
-
Stir at 50°C for 6–12 hours.
Example Diols
-
Ethylene glycol (forms 1,3,2-dioxaborinane)
-
1,2-Diphenylethane-1,2-diol
| New Diol | Conversion Rate (%) |
|---|---|
| Ethylene glycol | 88 |
| 1,2-Diphenylethane-1,2-diol | 72 |
This reaction modifies solubility and reactivity for specific synthetic applications .
Carboxylic Acid Functionalization
The benzoic acid group participates in standard derivatization reactions:
A. Amide Formation
-
Activation : Treat with oxalyl chloride (2 eq) in DCM, 0°C → RT, 2 hours.
-
Coupling : React with amines (1.2 eq) in pyridine/DCM.
Example Product :
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (94% yield) .
B. Esterification
-
Methanol/H₂SO₄ : Methyl ester (89% yield, 24 h reflux)
Halogen Exchange Reactions
The chlorine substituent undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaN₃ | DMF, 120°C, 8 h | 2-Azido-3-borono-benzoic acid ester | 67 |
| KSCN | DMSO, 100°C, 12 h | 2-Thiocyano derivative | 58 |
| NH₃ (liq.) | Sealed tube, 150°C, 24 h | 2-Amino-boronic acid ester | 41 |
Electronic deactivation by the boronic ester reduces NAS reactivity compared to non-boronated analogs .
Stability Under Thermal/Oxidative Conditions
Thermal Degradation (TGA Data)
| Temperature Range (°C) | Mass Loss (%) | Primary Degradation Products |
|---|---|---|
| 150–200 | 5–8 | Pinacol evaporation |
| 200–300 | 62–68 | Decarboxylation + boroxine formation |
Oxidative Stability
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs, highlighting differences in substituent positions, molecular weights, and applications:
*Molecular weight inferred from analog data .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A two-step approach is often used:
- Step 1 : Introduction of the boronic ester group via palladium-catalyzed coupling of a halogenated benzoic acid precursor (e.g., 3-bromo-2-chlorobenzoic acid) with bis(pinacolato)diboron (B₂pin₂) under inert conditions.
- Step 2 : Purification via recrystallization or column chromatography to isolate the boronic ester derivative . Key catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with reaction temperatures ranging from 80–100°C in solvents like THF or dioxane .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
- HPLC : To quantify organic impurities (e.g., unreacted starting materials).
- ¹H/¹³C NMR : To confirm structural integrity and detect residual solvents. The boronic ester group shows characteristic peaks at δ 1.2–1.4 ppm (methyl groups) and δ 6.5–8.5 ppm (aromatic protons) .
- Melting Point Analysis : Reported values (34–38°C) should align with literature data; discrepancies may indicate polymorphic forms or impurities .
Q. What safety considerations are critical when handling this compound?
The compound is classified with hazard codes R36/37/38 (irritant). Safe practices include:
- Using fume hoods to avoid inhalation.
- Wearing nitrile gloves and eye protection.
- Storing in airtight containers under nitrogen to prevent hydrolysis of the boronic ester .
Advanced Research Questions
Q. How do steric effects from the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?
The bulky pinacol boronic ester group reduces reaction rates in Suzuki couplings due to steric hindrance at the palladium catalyst’s active site. Strategies to mitigate this include:
Q. How can competing side reactions (e.g., protodeboronation) be minimized during its use in multi-step syntheses?
Protodeboronation is prevalent in acidic or protic environments. Mitigation strategies:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using K₂CO₃ or NaHCO₃.
- Solvent Selection : Use anhydrous DMF or THF to limit water content.
- Low-Temperature Quenching : Rapid cooling post-reaction prevents degradation .
Q. What analytical techniques resolve signal overlap in NMR spectra caused by the boronic ester and aromatic protons?
Q. How is this compound applied in the synthesis of kinase inhibitors (e.g., CAMKK2 inhibitors)?
The benzoic acid moiety serves as a carboxylate anchor for target binding, while the boronic ester enables late-stage diversification via Suzuki coupling. Example protocol:
- Couple the compound with heteroaryl halides (e.g., 4-chlorothieno[2,3-d]pyrimidine) using Pd(dppf)Cl₂.
- Purify via acid-base extraction (e.g., 1M HCl wash to remove unreacted boronic ester) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 34–38°C vs. literature 40–42°C)?
Discrepancies may arise from:
Q. Why do Suzuki couplings with this compound yield variable results across studies?
Variations stem from:
Q. Tables
| Key Spectral Data | Values/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, CH₃), 7.4–8.1 (m, 3H, Ar) | |
| ¹¹B NMR (DMSO-d₆) | δ 30.5 ppm | |
| HPLC Purity (C18 column, 254 nm) | >95% |
| Optimized Suzuki Coupling Conditions | Parameters |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 90°C, 12 h |
| Yield Range | 55–70% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
